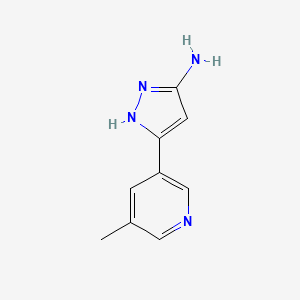
5-(5-methylpyridin-3-yl)-1H-pyrazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(5-methylpyridin-3-yl)-1H-pyrazol-3-amine is a heterocyclic compound with the molecular formula C9H10N4. This compound features a pyrazole ring substituted with an amine group at the 3-position and a 5-methyl-3-pyridinyl group at the 5-position.
Méthodes De Préparation
The synthesis of 5-(5-methylpyridin-3-yl)-1H-pyrazol-3-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 5-methyl-3-pyridinecarboxaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized to yield the desired pyrazole derivative . Industrial production methods may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity .
Analyse Des Réactions Chimiques
5-(5-methylpyridin-3-yl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The amine group at the 3-position can participate in nucleophilic substitution reactions, forming various substituted pyrazoles. Common reagents and conditions used in these reactions include organic solvents like ethanol, dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions.
Applications De Recherche Scientifique
5-(5-methylpyridin-3-yl)-1H-pyrazol-3-amine has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 5-(5-methylpyridin-3-yl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The amine group at the 3-position and the pyridinyl group at the 5-position contribute to its binding affinity and specificity towards biological targets. The compound can inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects . Detailed studies on its molecular interactions and pathways are ongoing to fully elucidate its mechanism of action .
Comparaison Avec Des Composés Similaires
5-(5-methylpyridin-3-yl)-1H-pyrazol-3-amine can be compared with other similar compounds such as:
3-Amino-5-methyl-1H-pyrazole: This compound has a similar pyrazole core but lacks the pyridinyl substitution, resulting in different chemical and biological properties.
5-Methyl-1H-pyrazol-3-amine: Similar to the above, but with variations in substitution patterns that affect its reactivity and applications.
1-Methyl-3-pyridin-3-yl-1H-pyrazol-5-amine: This compound features a methyl group at the 1-position and a pyridinyl group at the 3-position, leading to distinct properties and uses.
Propriétés
Formule moléculaire |
C9H10N4 |
|---|---|
Poids moléculaire |
174.2 g/mol |
Nom IUPAC |
5-(5-methylpyridin-3-yl)-1H-pyrazol-3-amine |
InChI |
InChI=1S/C9H10N4/c1-6-2-7(5-11-4-6)8-3-9(10)13-12-8/h2-5H,1H3,(H3,10,12,13) |
Clé InChI |
IDXBFGNQTSBWJZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CN=C1)C2=CC(=NN2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Bromo-2-[(5-chloropyridin-3-yl)oxy]pyridine](/img/structure/B1508125.png)
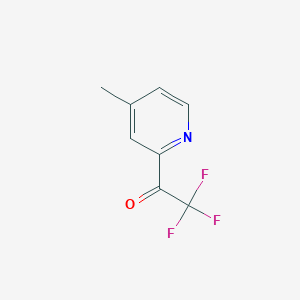
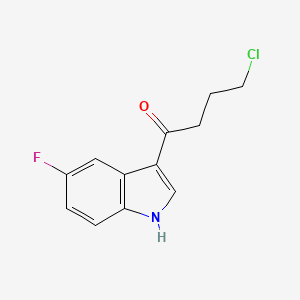
![9-(Naphthalen-2-YL)-10-[3-(naphthalen-2-YL)phenyl]anthracene](/img/structure/B1508156.png)
![Tert-butyl 2-[(4-piperidin-4-ylbenzoyl)amino]phenylcarbamate](/img/structure/B1508159.png)
![1(2H)-Pyridinecarboxylic acid,4-(5-bromo-4-chloro-1H-pyrrolo[2,3-b]pyridin-2-yl)-3,6-dihydro-,1,1-dimethylethyl ester](/img/structure/B1508160.png)
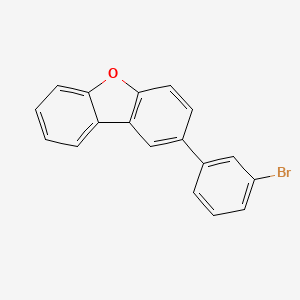
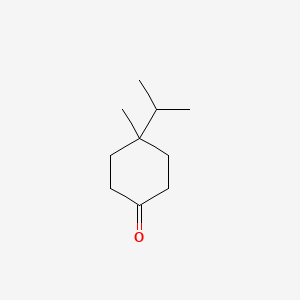
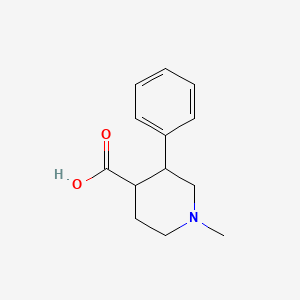
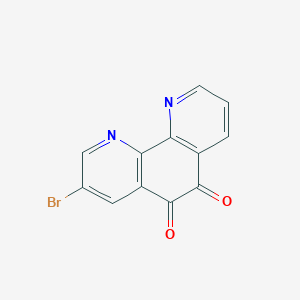

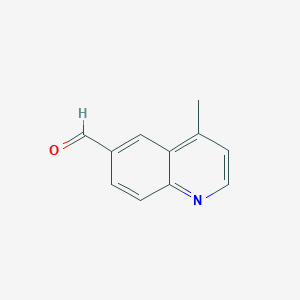
![Ethyl 5-hydroxyfuro[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1508175.png)
![(3S,3'S)-4,4'-(7-Chloropyrido[2,3-d]pyrimidine-2,4-diyl)bis(3-methylmorpholine)](/img/structure/B1508176.png)
